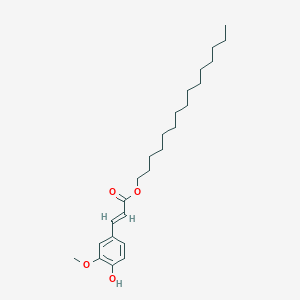

Pentadecyl ferulate

Description

Properties

Molecular Formula |

C25H40O4 |

|---|---|

Molecular Weight |

404.6 g/mol |

IUPAC Name |

pentadecyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C25H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-29-25(27)19-17-22-16-18-23(26)24(21-22)28-2/h16-19,21,26H,3-15,20H2,1-2H3/b19-17+ |

InChI Key |

CRZRQMQAPQQUOF-HTXNQAPBSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC |

Canonical SMILES |

CCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |

Synonyms |

pentadecyl ferulate |

Origin of Product |

United States |

Natural Occurrence and Distribution of Pentadecyl Ferulate in Biological Systems

Identification and Isolation from Plant Sources

The identification and isolation of pentadecyl ferulate from plant sources typically involve extraction and chromatographic techniques. This process allows for the separation and purification of the compound from complex plant matrices.

Halophytic Species as a Source of this compound

Halophytic species, plants that tolerate high levels of salinity, have been identified as significant sources of this compound. Salicornia herbacea, a prominent halophyte, is one such plant from which this compound has been isolated. mdpi.comnih.govcabidigitallibrary.orgacs.orgresearchgate.netresearchgate.net The isolation of this compound from Salicornia herbacea was reported in 2013. nih.govresearchgate.netakademisains.gov.my Extraction of Salicornia herbacea with 80% acetone (B3395972) at room temperature for 24 hours has been shown to recover this compound in high yield. unipa.itmdpi.com

A study investigating the chemical constituents of Salicornia herbacea led to the isolation of this compound along with other compounds, including fatty acids and phenolic compounds. nih.gov

Detection in Other Botanical Genera

Beyond halophytes, this compound has also been detected in other botanical genera. It has been tentatively identified in Ipomoea carnea subsp. fistulosa, a plant native to South America and also found in India and Bangladesh. phcogcommn.org This detection was made using high-resolution electrospray ionization mass spectroscopy (HRESIMS) in partially purified HPLC fractions of the plant. phcogcommn.org

This compound has also been purified from the stem bark of Macaranga lowii, a species belonging to the Euphorbiaceae family. researchgate.netakademisains.gov.mynih.govresearchgate.net This was reported as the first occurrence of this compound in the Euphorbiaceae family. akademisains.gov.my

Here is a summary of plant sources where this compound has been identified:

| Plant Species | Family | Source Part | Reference |

| Salicornia herbacea | Amaranthaceae | Whole plant | mdpi.comnih.govcabidigitallibrary.org |

| Ipomoea carnea subsp. fistulosa | Convolvulaceae | HPLC fraction | phcogcommn.org |

| Macaranga lowii | Euphorbiaceae | Stem bark | akademisains.gov.myresearchgate.net |

Biosynthetic Pathways and Enzymatic Precursors

The biosynthesis of phenolic compounds like ferulic acid, a precursor to this compound, primarily occurs through the shikimate pathway and the subsequent phenylpropanoid metabolism in plants. researchgate.netfrontiersin.orgresearchgate.netchemeurope.comnnfcc.co.uknih.govfrontiersin.org

Shikimate Pathway and Phenylpropanoid Metabolism

The shikimate pathway is a crucial metabolic route in plants, microorganisms, and fungi for the biosynthesis of aromatic amino acids, including phenylalanine and tyrosine. frontiersin.orgnnfcc.co.ukfrontiersin.orgnih.gov Phenylalanine is a direct precursor that links the shikimate pathway to the phenylpropanoid pathway. researchgate.netresearchgate.netnih.govnih.gov

The phenylpropanoid pathway begins with the deamination of phenylalanine (or tyrosine in some cases) catalyzed by phenylalanine ammonia-lyase (PAL). researchgate.netresearchgate.netchemeurope.com This leads to the formation of cinnamic acid, which undergoes a series of enzymatic modifications, including hydroxylations and methylations, to produce various hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid. researchgate.netchemeurope.com Ferulic acid is a key intermediate in this pathway. mdpi.comgenome.jpnih.gov

The biosynthesis of ferulic acid from L-tyrosine has also been proposed, involving enzymes like tyrosine ammonia (B1221849) lyase (TAL), 4-coumarate hydroxylase, and caffeic acid methyltransferase. researchgate.net

Role of Fatty Acyl Reductases and Acyl Transferases in Esterification

The formation of this compound from ferulic acid involves an esterification reaction between ferulic acid and pentadecyl alcohol. This process is facilitated by enzymes such as fatty acyl reductases and acyl transferases. mdpi.comresearchgate.net

Fatty acyl reductases (FARs) are enzymes that can reduce fatty acyl-CoAs or fatty acyl-ACPs to fatty alcohols. researchgate.net Acyl transferases are enzymes that catalyze the transfer of an acyl group from one molecule to another. In the context of ester formation, acyl transferases can facilitate the linkage of the fatty alcohol (pentadecyl alcohol) to the carboxyl group of ferulic acid. mdpi.comresearchgate.netnih.gov

While the specific enzymes involved in the biosynthesis of this compound in plants are not extensively detailed in the provided search results, the general mechanism for the formation of alkyl hydroxy cinnamates, which include ferulates, involves the esterification of hydroxycinnamic acids with fatty alcohols. This esterification is understood to be catalyzed by fatty acyl reductases and different acyl transferases. mdpi.com

The synthesis of fatty acid esters, including ferulates, can also be achieved through enzymatic reactions catalyzed by lipases, which can act as acyltransferases under certain conditions, facilitating transesterification or esterification reactions. nih.govscielo.br

Extraction and Isolation Methodologies for Pentadecyl Ferulate from Natural Sources

Conventional Solvent-Based Extraction Techniques

Conventional solvent-based extraction remains a fundamental approach for the initial recovery of pentadecyl ferulate from plant biomass. The selection of an appropriate solvent is critical and is dictated by the polarity of the target compound. Given its structure, which includes a long pentadecyl alkyl chain, this compound is a non-polar to moderately polar molecule.

Research has successfully led to the isolation of this compound from the halophyte Salicornia herbacea. nih.govresearchgate.net In this process, the dried and powdered plant material was subjected to extraction with an organic solvent. The ethyl acetate (B1210297) fraction of the plant extract was found to contain this compound as the principal antioxidant ingredient. nih.govresearchgate.net This indicates that solvents of intermediate polarity, such as ethyl acetate, are effective for selectively partitioning this compound from the raw plant material.

The general procedure involves maceration or Soxhlet extraction of the dried plant powder with a sequence of solvents of increasing polarity, for instance, n-hexane, ethyl acetate, and methanol. The ethyl acetate fraction is then concentrated to yield a crude extract enriched in this compound, which can be subjected to further purification steps.

| Natural Source | Extraction Solvent | Key Findings | Reference |

|---|---|---|---|

| Salicornia herbacea | Ethyl acetate | This compound was isolated as a potent antioxidant and antiproliferative agent from the ethyl acetate extract. | nih.govresearchgate.net |

Advanced and Green Extraction Technologies

In recent years, there has been a significant shift towards the development of advanced and environmentally friendly extraction techniques that offer advantages over conventional methods, such as reduced solvent consumption, shorter extraction times, and higher efficiency.

Microwave-Assisted Extraction (MAE) is an innovative technique that utilizes microwave energy to heat the solvent and the sample matrix, thereby accelerating the extraction process. ncsu.eduub.edu The mechanism involves the direct interaction of microwaves with polar molecules in the sample, leading to rapid heating, increased internal pressure, and rupture of plant cell walls. mdpi.comrsc.org This facilitates the release of intracellular compounds into the solvent. ncsu.edu

While specific studies on the MAE of this compound are not extensively documented, the technique has been successfully applied for the extraction of other long-chain alkyl esters and phenolic compounds from various plant matrices. mdpi.commdpi.com The efficiency of MAE is influenced by several parameters, including microwave power, extraction time, solvent type and concentration, and the solid-to-solvent ratio. researchgate.netresearchgate.net For a lipophilic compound like this compound, a solvent system with appropriate dielectric properties, such as ethanol (B145695) or ethanol-water mixtures, would be suitable for effective microwave absorption and efficient extraction. mdpi.comresearchgate.net

| Parameter | Potential Range | Rationale/Significance |

|---|---|---|

| Microwave Power | 100 - 500 W | Affects the heating rate and extraction efficiency; higher power can lead to degradation if not optimized. mdpi.com |

| Extraction Time | 5 - 30 min | MAE significantly reduces extraction time compared to conventional methods. mdpi.com |

| Solvent | Ethanol, Ethyl Acetate | Solvents with moderate polarity are effective for ferulates and absorb microwave energy well. mdpi.com |

| Solid-to-Solvent Ratio | 1:10 to 1:30 (g/mL) | Ensures adequate solvent volume for immersion of the sample and efficient mass transfer. mdpi.com |

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents for the extraction of natural products. semanticscholar.org DESs are mixtures of hydrogen bond acceptors (HBA) and hydrogen bond donors (HBD) that form a eutectic mixture with a melting point lower than that of the individual components. mdpi.com They are characterized by low toxicity, biodegradability, and high extraction efficiency. nih.gov

For the extraction of a lipophilic compound like this compound, hydrophobic deep eutectic solvents (HDESs) are particularly suitable. nih.govnih.gov HDESs are immiscible with water and can effectively extract non-polar compounds from aqueous environments or directly from plant matrices. nih.govresearchgate.net These solvents can be formulated from natural components like menthol, fatty acids (e.g., decanoic acid), and quaternary ammonium salts. mdpi.comresearchgate.net The tunable nature of DESs allows for the design of solvents with specific polarities to selectively target compounds like this compound.

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Reference |

|---|---|---|---|

| DL-Menthol | Decanoic Acid | 1:1 | researchgate.net |

| Trioctylphosphine oxide | Di(2-ethylhexyl)phosphoric acid | Variable | dntb.gov.ua |

| Choline chloride | Decanoic Acid | 1:2 | mdpi.com |

Chromatographic Purification and Enrichment Strategies

Following initial extraction, the crude extract containing this compound requires further purification to isolate the compound in a high-purity form. Chromatographic techniques are indispensable for this purpose, exploiting differences in the physicochemical properties (e.g., polarity, size, affinity) of the components in the mixture.

Silica (B1680970) gel column chromatography is a widely used technique for the purification of natural products. nih.govresearchgate.net The crude extract is loaded onto a column packed with silica gel, and a solvent system (mobile phase) of appropriate polarity is passed through the column. Due to its long alkyl chain, this compound is expected to be less polar than many other phenolic compounds. Therefore, a mobile phase consisting of a mixture of non-polar and moderately polar solvents, such as n-hexane and ethyl acetate, in a gradient or isocratic elution mode, would be effective for its separation.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification and quantitative analysis of this compound. nih.govdntb.gov.ua Reversed-phase HPLC, using a C18 column, is typically employed for the separation of ferulic acid and its esters. nih.gove3s-conferences.org The mobile phase usually consists of a mixture of an aqueous solvent (often acidified with acetic acid or formic acid) and an organic solvent like acetonitrile or methanol. nih.gove3s-conferences.org

Furthermore, advanced techniques like High-Performance Centrifugal Partition Chromatography (HPCPC) have proven highly effective for the preparative purification of similar compounds, such as coniferyl ferulate. researchgate.netacademicjournals.org HPCPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can cause irreversible adsorption of the sample. For coniferyl ferulate, a two-phase solvent system of n-hexane-ethyl acetate-ethanol-water was successfully used, achieving a purity of over 98%. researchgate.netacademicjournals.org A similar system could be adapted for the purification of this compound.

| Technique | Stationary Phase | Mobile Phase | Compound | Reference |

|---|---|---|---|---|

| HPLC | Reversed–phase C18 | Acetonitrile: 10% Acetic Acid (20:80 v/v) | Ferulic acid | nih.gov |

| HPLC | Reversed–phase C18 | Methanol: Water pH 3.0 (48:52 v/v) | Ferulic acid | nih.govscispace.com |

| HPCPC | Liquid (Upper organic phase) | n-hexane:ethyl acetate:ethanol:water (5:5:5:5, v/v) | Coniferyl ferulate | researchgate.netacademicjournals.org |

Chemical Synthesis and Derivatization of Pentadecyl Ferulate and Analogues

Esterification Reaction Pathways to Pentadecyl Ferulate

The primary reaction pathway for synthesizing this compound is the esterification of ferulic acid with pentadecanol. This is a condensation reaction where a molecule of water is removed. The general reaction involves the carboxylic acid group of ferulic acid reacting with the hydroxyl group of pentadecanol to form the ester bond.

Various approaches can be employed for this esterification, including traditional chemical methods and enzymatic catalysis. Chemical methods often involve the use of acid catalysts to promote the reaction between the carboxylic acid and the alcohol nih.govmdpi.com. Another chemical strategy involves using coupling reagents to facilitate the formation of the ester bond scielo.br. Enzymatic synthesis, typically employing lipases, offers a milder and potentially more environmentally friendly alternative, often conducted under solvent-free or specific solvent conditions google.comnih.govnih.govnih.govmdpi.com.

For instance, the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, has been successfully applied to synthesize hexadecyl ferulate, a similar long-chain alkyl ferulate scielo.brresearchgate.netresearchgate.net. This method provides a mild reaction environment, often conducted at lower temperatures under an inert atmosphere, and the water produced reacts with DCC, preventing hydrolysis of the ester product scielo.br.

Enzymatic approaches often involve transesterification reactions where an alkyl ferulate (e.g., ethyl ferulate or vinyl ferulate) is used as a substrate to react with a fatty alcohol, catalyzed by a lipase (B570770) google.comresearchgate.net. Comparing ethyl ferulate and vinyl ferulate as substrates for lipase-catalyzed transesterification, vinyl ferulate has been shown to result in higher reaction rates and yields researchgate.net.

Catalyst Systems and Reaction Conditions for Synthesis

The choice of catalyst and reaction conditions significantly impacts the efficiency and yield of this compound synthesis. Both chemical catalysts and biocatalysts have been investigated.

Chemical catalysts commonly used for the esterification of ferulic acid with alcohols include strong acids such as concentrated sulfuric acid, hydrogen chloride, boron trifluoride, and p-toluenesulfonic acid nih.govmdpi.comresearchgate.net. These reactions are often carried out under reflux conditions in the presence of an appropriate solvent nih.govgoogleapis.com. However, these methods can suffer from drawbacks such as long reaction times, lower yields, and the need for tedious purification steps nih.govresearchgate.net. Microwave irradiation has been shown to significantly reduce reaction times and improve yields when using acid catalysts like sulfuric acid nih.govmdpi.commdpi.com.

Coupling reagents like DCC, often in combination with DMAP, represent another class of chemical catalysts used for esterification, offering milder reaction conditions scielo.brresearchgate.netresearchgate.net.

Enzymatic synthesis of alkyl ferulates frequently employs immobilized lipases, such as Novozym® 435 (immobilized Candida antarctica lipase B) nih.govnih.govnih.govmdpi.com. These biocatalysts can facilitate esterification or transesterification reactions under milder temperatures and can be used in solvent-free systems or specific organic solvents nih.govmdpi.com. Enzymatic reactions can be influenced by factors such as reaction time, temperature, enzyme amount, and the presence of solvents nih.govmdpi.com. For example, optimizing the synthesis of octyl ferulate using Novozym® 435 in a solvent-free system involved investigating these parameters to achieve high molar conversion mdpi.com.

The following table summarizes some reported catalyst systems and conditions for the synthesis of alkyl ferulates, which are relevant to the synthesis of this compound:

| Catalyst System | Alcohol | Conditions | Notes | Source |

| Concentrated Sulfuric Acid | Ethanol (B145695) | Reflux, 24 h | Classical method, long reaction time | nih.govresearchgate.net |

| Concentrated Sulfuric Acid | Various Alcohols | Microwave Irradiation, 3-5 min, 75-148 °C | Highly efficient, shorter reaction time, higher yields | nih.govmdpi.commdpi.com |

| Dowex 50X8 (acidic cation exchange resin) | Butanol | Reflux, overnight | Heterogeneous acid catalyst | inrim.it |

| DCC/DMAP | Hexadecanol (B772) | 20 °C, 12 h, THF, N₂ atmosphere | Steglich esterification, mild conditions, good yield | scielo.brresearchgate.net |

| Novozym® 435 (immobilized lipase) | Various Alcohols | Solvent-free or specific solvents, varying T, t | Enzymatic synthesis, milder conditions, can achieve high conversion | nih.govnih.govnih.govmdpi.com |

| Acidic Ionic Liquids | β-Sitosterol | 80-120 °C, 0.5-4 h, Toluene | Chemical catalysis for steryl ferulates | acs.orgnih.gov |

Detailed research findings on the synthesis of specific alkyl ferulates highlight the optimization of these parameters. For instance, in the microwave-assisted synthesis of ethyl ferulate catalyzed by sulfuric acid, optimization studies focused on catalyst concentration, reaction time, temperature, and the molar ratio of ferulic acid to ethanol to achieve high yields nih.gov. Similarly, for enzymatic synthesis, response surface methodology has been used to determine optimal conditions for factors like temperature, enzyme amount, and reaction time to maximize the yield of alkyl ferulates like octyl ferulate nih.govmdpi.com.

Design and Synthesis of Alkyl Ferulate Analogues for Structure-Activity Studies

The synthesis of alkyl ferulate analogues with varying alkyl chain lengths is crucial for understanding the relationship between their chemical structure and biological activity (Structure-Activity Relationship, SAR). By systematically altering the length of the alcohol moiety esterified to ferulic acid, researchers can investigate how lipophilicity influences properties such as antioxidant activity, membrane permeability, and other biological effects scielo.brnih.govnih.govresearchgate.netmdpi.com.

The synthesis of these analogues follows similar esterification pathways as described for this compound, using the corresponding fatty alcohol of the desired chain length. This involves reacting ferulic acid with alcohols such as propanol (B110389) (C3), hexanol (C6), octanol (B41247) (C8), nonanol (C9), dodecanol (B89629) (C12), hexadecanol (C16), and octadecanol (C18) mdpi.comnih.govnih.govresearchgate.netmdpi.com.

Chemical methods using acid catalysts or coupling reagents can be adapted for the synthesis of these different alkyl chain esters nih.govmdpi.comscielo.br. Enzymatic methods, particularly using lipases like Novozym® 435, are also widely used to synthesize a range of alkyl ferulates nih.govnih.govmdpi.com. These enzymatic reactions can be performed with different fatty alcohols to produce esters with varying alkyl chain lengths for SAR studies nih.govnih.gov.

Research findings indicate that the length of the alkyl chain can influence the biological activity of the resulting ferulate ester. For example, studies on the antioxidant effect of alkyl ferulates with chain lengths from C4 to C16 showed that the antioxidant effect increased with the alkyl chain length researchgate.net. Similarly, investigations into the antibacterial properties of alkyl ferulates with C3, C6, C9, and C12 chains demonstrated that antibacterial activity increased and then decreased with the extension of the alkyl chain, with hexyl ferulate (C6) showing optimal activity against certain bacteria nih.govnih.gov. These studies highlight the importance of synthesizing a series of alkyl ferulate analogues to fully understand the impact of the lipophilic tail on their biological functions.

The design of these analogues often involves selecting alcohols that provide a range of lipophilicities to explore the effect of this property on the target activity. The synthetic procedures are then optimized for each specific alcohol to achieve satisfactory yields and purity for biological evaluation.

Advanced Analytical Characterization in Pentadecyl Ferulate Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for determining the structural features of pentadecyl ferulate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within the this compound molecule. Both ¹H NMR and ¹³C NMR (including techniques like ¹³C-APT) are utilized for complete assignment of proton and carbon signals.

Research findings indicate characteristic NMR signals for this compound. In the ¹H NMR spectrum (500 MHz, CDCl₃), signals are observed corresponding to the ferulic acid moiety and the pentadecyl chain. Key signals for the ferulic acid part include olefinic protons at δH 7.64 (1H, d, J = 16.0 Hz, H-7) and δH 6.33 (1H, d, J = 16.0 Hz, H-8), aromatic protons at δH 7.10 (1H, d, J = 1.5 Hz, H-2), δH 7.06 (1H, dd, J = 8.0, 1.5 Hz, H-6), and δH 6.94 (1H, d, J = 8.0 Hz, H-5), and a methoxy (B1213986) group at δH 3.95 (3H, s, 3-OCH₃). The pentadecyl chain exhibits signals including the methylene (B1212753) protons adjacent to the ester linkage at δH 4.22 (2H, t, J = 6.5 Hz, H-10), and various methylene (δH 1.73, 1.41, 1.27) and terminal methyl (δH 0.91, t, J = 7.0 Hz, H-24) protons. researchgate.netakademisains.gov.my

The ¹³C NMR spectrum (125 MHz, CDCl₃) further supports the structure, showing signals for the carbonyl carbon (δC 167.4, C-9), aromatic carbons (δC 147.8, 146.7, 127.0, 123.0, 114.7, 109.3), olefinic carbons (δC 144.6, 115.7), the methoxy carbon (δC 55.9), the methylene carbon adjacent to the ester (δC 64.6, C-10), and the various carbons of the pentadecyl chain (δC 28.7, 26.0, 22.7-31.9, 14.1). researchgate.netakademisains.gov.my

Table 1: Selected NMR Spectroscopic Data for this compound (CDCl₃)

| Position | ¹H NMR (δ ppm, multiplicity, J Hz) | ¹³C NMR (δ ppm) |

| H-2 | 7.10 (d, J=1.5) | 123.0 |

| H-5 | 6.94 (d, J=8.0) | 114.7 |

| H-6 | 7.06 (dd, J=8.0, 1.5) | 109.3 |

| H-7 | 7.64 (d, J=16.0) | 144.6 |

| H-8 | 6.33 (d, J=16.0) | 115.7 |

| C-9 | - | 167.4 |

| H-10 | 4.22 (t, J=6.5) | 64.6 |

| C-11 | - | 28.7 |

| C-12 | - | 26.0 |

| C-13-C-23 | 1.27 (m) | 22.7-31.9 |

| H-24 | 0.91 (t, J=7.0) | 14.1 |

| 3-OCH₃ | 3.95 (s) | 55.9 |

| C-1 | - | 127.0 |

| C-3 | - | 146.7 |

| C-4 | - | 147.8 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound by identifying characteristic vibrational frequencies. The IR spectrum (KBr) of this compound shows key absorption bands. researchgate.netakademisains.gov.my A broad band at approximately 3300 cm⁻¹ is indicative of the hydroxyl group (OH) stretch from the ferulic acid moiety. researchgate.netakademisains.gov.my A strong band around 1711 cm⁻¹ corresponds to the stretching vibration of the ester carbonyl group (C=O). researchgate.netakademisains.gov.my Bands related to the carbon-carbon double bonds (C=C) are observed around 1462 cm⁻¹. researchgate.netakademisains.gov.my The presence of the ester linkage is further supported by a C-O stretching band at approximately 1015 cm⁻¹. researchgate.netakademisains.gov.my

Table 2: Characteristic IR Absorption Bands for this compound (KBr)

| Absorption (νmax, cm⁻¹) | Functional Group Assignment |

| ~3300 | O-H stretching |

| 1711 | C=O stretching (ester) |

| 1462 | C=C stretching |

| 1015 | C-O stretching (ester) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to detect chromophores within the molecule, typically conjugated systems like the ferulic acid moiety. The UV-Vis spectrum (MeOH) of this compound exhibits characteristic absorption maxima (λmax) at 205, 233, 294, and 324 nm. researchgate.netakademisains.gov.my These absorptions are consistent with the π-π* electronic transitions within the conjugated system of the ferulic acid chromophore, which includes the aromatic ring and the α,β-unsaturated ester.

Table 3: UV-Vis Absorption Maxima for this compound (MeOH)

| Absorption Maximum (λmax, nm) |

| 205 |

| 233 |

| 294 |

| 324 |

Mass Spectrometry for Molecular Identification and Detection

Mass spectrometry techniques provide information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and detection.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique often used for analyzing polar and non-polar compounds like this compound. It typically produces protonated or deprotonated molecular ions. For this compound, ESI-MS analysis has shown a prominent ion at m/z 405.1, corresponding to the protonated molecule [M+H]⁺. researchgate.netakademisains.gov.my This m/z value aligns with the calculated molecular weight of this compound. High-resolution ESI-MS (HRESIMS) can provide more precise mass measurements, allowing for the determination of the exact molecular formula. This compound has been tentatively detected using HRESIMS in some studies. phcogcommn.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that separates volatile and semi-volatile compounds by GC before they are introduced into a mass spectrometer for detection and identification. While GC-MS is a powerful tool for the analysis of many organic compounds, specific detailed GC-MS data, such as retention time and characteristic fragmentation ions, for this compound were not available in the consulted literature snippets. GC-MS is commonly used for the analysis of fatty acid esters and silylated phenolic compounds, suggesting its potential applicability for this compound analysis, particularly if derivatized to enhance volatility and thermal stability. core.ac.uknist.govbiorxiv.org

Chromatographic Techniques for Purity Assessment and Quantification

The analysis and purification of this compound from natural sources and synthetic preparations often employ various chromatographic approaches. These techniques are essential for obtaining the compound in a pure form necessary for structural elucidation and further research, as well as for assessing its purity in isolated samples.

High-Performance Liquid Chromatography (HPLC) Systems

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of phenolic compounds, including alkyl ferulates like this compound. HPLC has been utilized in the study of extracts containing this compound for tentative detection and fractionation. While specific details regarding the precise HPLC systems (e.g., column type, mobile phase composition, flow rate, detection wavelength) solely focused on the purity assessment and quantification of isolated this compound are not extensively detailed in the available information, the application of HPLC in the purification process and the analysis of fractions containing this compound highlights its importance in obtaining and characterizing this compound. The use of HPLC in conjunction with techniques like High-Resolution Electrospray Ionization Mass Spectroscopy (HRESIMS) allows for the tentative identification of this compound within complex mixtures, indicating its utility in analytical workflows aimed at characterizing the components of an extract.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple yet effective chromatographic technique frequently employed in the monitoring of reactions, assessment of purity during purification steps, and preliminary analysis of fractions containing this compound or structurally related alkyl ferulates. Preparative TLC (p-TLC) has been used as a purification step in the isolation of compounds, including phenolic compounds, from plant extracts.

While direct detailed applications of analytical TLC specifically for the purity assessment and quantification of this compound are not extensively described, studies on related alkyl ferulates, such as hexadecyl ferulate, provide insights into typical TLC conditions. For hexadecyl ferulate, TLC analysis has been performed using silica (B1680970) gel as the stationary phase. Mixtures of hexane (B92381) and ethyl acetate (B1210297) in various proportions have been employed as the mobile phase for eluting alkyl ferulates. Detection of these compounds on TLC plates is commonly achieved using UV light. For hexadecyl ferulate, a retention factor (Rf) of 0.69 was observed using a hexane:ethyl acetate mixture (80:20, v/v) as the eluent. This indicates that TLC, with appropriate stationary and mobile phases, can be used to monitor the separation and relative purity of this compound during isolation and synthesis procedures.

Chromatographic Parameters for a Related Alkyl Ferulate (Hexadecyl Ferulate) by TLC

| Parameter | Detail |

| Stationary Phase | Silica gel |

| Mobile Phase | Hexane:Ethyl Acetate (80:20) |

| Detection Method | UV Light |

| Retention Factor (Rf) | 0.69 |

Note: This data is for hexadecyl ferulate, a structurally similar compound, and provides an indication of conditions that may be applicable to this compound.

Biological Activities and Mechanistic Investigations of Pentadecyl Ferulate in Preclinical Models

Antioxidant Mechanisms and Radical Scavenging Properties

The antioxidant capacity of phenolic compounds, including ferulate derivatives, is primarily attributed to the ability of their phenolic hydroxyl group to interact with free radicals, leading to the formation of a resonance-stabilized phenoxyl radical mdpi.comregimenlab.caijabbr.commdpi.com. This mechanism allows these molecules to scavenge reactive oxygen species (ROS) and inhibit or delay redox reactions mdpi.com.

In Vitro Assays of Reactive Oxygen Species Scavenging

In vitro studies are commonly employed to assess the direct radical scavenging activity of compounds like pentadecyl ferulate. Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid)) are frequently used for this purpose mdpi.commdpi.comscielo.br. These assays measure the ability of an antioxidant to neutralize stable free radicals or radical cations. While general ferulates exhibit radical scavenging activity, the efficacy can vary depending on the specific alkyl chain length and the assay system used mdpi.commdpi.comscielo.bracs.org. For instance, studies comparing different alkyl ferulates have shown variations in their scavenging potential in homogeneous versus heterogeneous systems like rat liver microsomes acs.orgresearchgate.net.

Hexadecyl ferulate, a structurally similar compound, has demonstrated equivalent or improved scavenger activity compared to ferulic acid in DPPH and ABTS assays scielo.br.

Modulation of Endogenous Antioxidant Systems in Cellular Models

Beyond direct radical scavenging, this compound may also exert antioxidant effects by modulating the endogenous antioxidant defense systems within cells. The parent compound, ferulic acid, has been shown to enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx) nih.govnih.gov. It can also chelate metal ions, which can catalyze the formation of ROS nih.gov. This compound, sharing the ferulate moiety, has been reported to participate in the modulation of cellular redox status, including the induction of cellular glutathione (GSH) levels and other antioxidant enzymes in cellular systems mdpi.com. This suggests that this compound may contribute to the cellular defense against oxidative stress by bolstering the cell's natural antioxidant machinery mdpi.com.

Lipid Peroxidation Inhibition in Biological Systems

Lipid peroxidation is a critical process involving the oxidative degradation of lipids, particularly in cell membranes, leading to cellular damage frontiersin.orgscirp.org. Antioxidants can inhibit lipid peroxidation by scavenging the radicals involved in the chain reaction or by stabilizing lipid radicals ijabbr.com. This compound, as a lipophilic ferulate ester, is suggested to potentially locate near the surface of phospholipid membranes, allowing it to interact with and prevent the attack of peroxyl radicals generated in the aqueous phase mdpi.com. Studies on different alkyl ferulates have investigated their inhibitory effects against lipid oxidation in various systems, including phosphatidylcholine liposomes and rat liver microsomes mdpi.comacs.org. The lipophilicity conferred by the alkyl chain can influence the positioning and effectiveness of ferulate esters in inhibiting lipid peroxidation within biological membranes mdpi.comacs.org.

Cellular Proliferation and Apoptosis Modulation in Experimental Systems

This compound has also been investigated for its effects on cellular proliferation and apoptosis in various experimental systems, indicating potential anti-tumor activities mdpi.comnih.govtandfonline.com.

Antiproliferative Activities in Diverse Cellular Lineages

Research has shown that this compound possesses antiproliferative activity against certain cancer cell lines. For example, it has demonstrated inhibitory effects on the proliferation of human hepatocellular carcinoma cells (HepG2) and human lung adenocarcinoma cells (A549) mdpi.commdpi.com.

| Cell Line | IC₅₀ (µM) | Reference |

| HepG2 | 56 | mdpi.commdpi.com |

| A549 | 48 | mdpi.commdpi.com |

This compound also showed cytotoxicity against the HT-29 human colorectal adenocarcinoma cell line nih.govresearchgate.net. The antiproliferative effects of ferulate derivatives can vary depending on the alkyl chain length and the specific cancer cell line tested mdpi.com.

Investigation of Cell Cycle Regulation and Apoptotic Pathways

The antiproliferative effects of compounds often involve the modulation of the cell cycle and the induction of apoptosis, a programmed cell death pathway scirp.orgmdpi.com. While specific detailed mechanisms for this compound are still under investigation, studies on related ferulate compounds provide insights into potential pathways. Ferulic acid, for instance, has been shown to induce the expression of cell cycle regulatory proteins like p53 and p21, reduce cyclin D1 and cyclin E levels, and trigger apoptosis in various cancer cell lines nih.gov. Apoptosis induction by ferulic acid can involve the altered expression of proteins such as procaspase-3, procaspase-8, procaspase-9, Bcl-2, and Bax nih.gov. DNA damage can lead to cell cycle arrest and subsequent apoptosis if the damage is not repaired nih.govsaludcastillayleon.es. Further research is needed to fully elucidate the specific effects of this compound on cell cycle checkpoints and the activation of apoptotic cascades in different cancer models. Studies using techniques like Annexin V-FITC/PI apoptosis assay can help determine the mode of cell death induced by this compound nih.govresearchgate.net.

Antimicrobial Efficacy and Mechanistic Insights in Non-Human Pathogens

Research into the antimicrobial properties of this compound has primarily focused on its effects against specific microorganisms and in experimental pathogen systems.

Antibacterial Properties Against Specific Microorganisms

Studies have indicated that this compound possesses antibacterial activity. One investigation reported significant antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. These findings suggest a potential role for this compound as an antimicrobial agent against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria in preclinical settings. This compound has also been mentioned as a potent antioxidant with potential antimicrobial activity in the context of edible halophytes.

Antifungal Activities in Experimental Pathogen Systems

In addition to its antibacterial effects, this compound has demonstrated antifungal properties in experimental systems. An observed antifungal effect against Candida albicans has been reported for this compound. This suggests that the compound may have a broad spectrum of activity encompassing certain fungal pathogens.

Anti-Inflammatory Effects in Experimental Models

The anti-inflammatory potential of this compound has been investigated in experimental models, exploring its influence on inflammatory mediators and pathways, as well as enzyme inhibition.

Modulation of Inflammatory Mediators and Pathways

This compound has been described as a potent antioxidant and antiproliferative agent. Polyphenols, a class of compounds that includes ferulates, are known to regulate immunity by interfering with immune cell modulation, pro-inflammatory cytokine synthesis, and gene expression controls, including pathways like NF-κB, MAPK, and arachidonic acid pathways. While these mechanisms are broadly associated with polyphenols, the specific role of isolated this compound in modulating these mediators and pathways requires further detailed investigation.

Enzyme Inhibition in Inflammatory Responses

Enzyme inhibition plays a critical role in regulating inflammatory responses. This compound has been mentioned in the context of enzyme inhibition studies related to the alleviation of HMGB1-mediated endothelial dysfunction, a process linked to inflammation. While this suggests that this compound may exert some of its effects through enzyme inhibition, the specific enzymes targeted and the detailed mechanisms involved in inflammatory responses require further elucidation.

Neurobiological Modulatory Effects in Preclinical Investigations

Investigation of Neuroprotective Mechanisms

Research into the neuroprotective potential of this compound is linked to studies on extracts from Salicornia europaea, from which it can be isolated. Salicornia europaea extracts have shown ameliorative effects in models of Alzheimer's-like amnesia induced by scopolamine. nih.govresearchgate.net While this compound is identified as a constituent of these extracts, the specific mechanisms of neuroprotection directly attributed to this compound itself are often discussed in the context of the broader effects of the extract or its parent compound, ferulic acid. nih.govresearchgate.netresearchgate.net Ferulic acid, a component esterified to pentadecanol in this compound, is known for its neuroprotective properties, including protection against neuronal cell damage induced by oxidative stress and modulation of pathways like CREB/BDNF signaling, which are crucial for neuronal growth and protection. nih.govresearchgate.net Studies on Salicornia europaea extract, containing this compound, have indicated regulation of cholinergic function and amelioration of p-CREB/BDNF levels in the hippocampus, suggesting potential mechanisms that may contribute to neuroprotection. nih.govresearchgate.net

Effects on Oxidative Stress in Neural Models

This compound has been identified as a potent antioxidant. researchgate.netdntb.gov.uaresearchgate.net Its antioxidant activity is considered a key contributor to its potential biological effects, including those in neural models. Oxidative stress plays a significant role in the pathogenesis of various neurodegenerative disorders. researchgate.netnih.govmdpi-res.com Studies on Salicornia herbacea extract, which contains this compound, have demonstrated strong scavenging activities against reactive oxygen species, such as hydroxy radicals and superoxide anions. researchgate.net While direct studies specifically on the effects of isolated this compound on oxidative stress in neural models are limited in the provided search results, the known antioxidant properties of this compound and the observed effects of the source extracts suggest a role in counteracting oxidative damage in neural systems. researchgate.netnih.govresearchgate.net For instance, studies on Salicornia europaea extract showed suppression of oxidative stress markers in the cerebral cortex and hippocampus of amnesic mice. researchgate.net

Enzymatic Inhibition and Metabolic Regulation Studies

Research indicates that phenolic compounds, including those found in Salicornia species, can influence enzymatic activity and metabolic pathways. nih.govmdpi.com

Inhibition of Key Metabolic Enzymes

Phenolic compounds from Salicornia species are reported to possess multiple inhibitory pathways towards enzymes related to pathogenesis. nih.govmdpi.com While the search results mention the enzyme-inhibitory properties of phenolic compounds and ferulate derivatives in general, specific studies detailing the inhibition of key metabolic enzymes directly by this compound were not prominently found. researchgate.net However, the broader context of research on related phenolic lipids and ferulic acid suggests that this compound may also exert some effects on enzymatic activity. For example, ferulic acid has shown inhibitory activity against neuraminidase (NA) in an H1N1 influenza model. nih.govmdpi.com Further research is needed to specifically elucidate the enzymatic targets of isolated this compound.

Regulation of Metabolic Pathways in Experimental Systems

The regulation of metabolic pathways by this compound has not been extensively detailed in the provided search results. However, studies on Salicornia species, the source of this compound, have indicated potential as a glucose- and lipid-regulating agent in subjects fed high-glucose and high-lipid diets. nih.gov This suggests that compounds within Salicornia extracts, potentially including this compound, may influence metabolic processes. The parent compound, ferulic acid, has also been implicated in modulating various signaling pathways related to oxidative stress and inflammation, which are interconnected with metabolic regulation. researchgate.net

Immunomodulatory Research in Experimental Systems

The immunomodulatory potential of phenolic compounds, including flavonoids and polyphenols, is a recognized area of research. nih.govmdpi.commdpi.comcaldic.comscispace.com While direct studies specifically on the immunomodulatory effects of isolated this compound are limited in the provided information, the source plant Salicornia herbacea and its constituents are discussed in the context of immunomodulation. nih.govmdpi.commdpi.com Flavonoids, which are often found alongside phenolic lipids like this compound in plant extracts, have shown specific immunomodulatory effects, including influencing immune cells like T-lymphocytes and pathways such as mTOR. mdpi.com Ferulic acid has also shown utility for regulating the activity of the immune system, for instance, by activating toll-like receptors 7 and 9, which enhanced survival in H1N1-infected mice. nih.govmdpi.com Research on propolis, another natural product containing phenolic compounds, also highlights its diverse biological activities, including immunomodulatory effects, although propolis's composition varies and may not directly reflect this compound's activity. caldic.comresearchgate.net The provided information suggests that this compound, as a phenolic compound, may contribute to the observed immunomodulatory activities of the extracts it is found in, but specific mechanistic details for the isolated compound require further investigation.

Cytotoxicity Data for this compound

This compound has demonstrated cytotoxic activity against certain cancer cell lines in preclinical studies. mdpi.com

| Cell Line | EC50 (µM) | Source |

| HepG2 | 56 | mdpi.com |

| A549 | 48 | mdpi.com |

This data indicates that this compound exhibits antiproliferative effects against HepG2 (liver cancer) and A549 (lung cancer) cell lines in in vitro settings. mdpi.com

Theoretical and Computational Studies on Pentadecyl Ferulate

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as pentadecyl ferulate) when bound to a receptor protein. This method estimates the binding affinity and helps identify key interactions between the molecule and the target site. Molecular dynamics simulations extend docking studies by simulating the movement of the ligand-receptor complex over time, providing insights into the stability of the interaction and conformational changes.

While specific detailed molecular docking and dynamics simulation studies solely focused on this compound interacting with a wide range of receptors were not extensively found in the provided search results, the principles and applications of these methods to similar compounds, such as ferulic acid derivatives, are well-established. Studies on ferulic acid and its analogs have employed molecular docking to predict interactions with various receptors, including those involved in cancer pathways like MCF-7 receptors and FGFR1. fip.orgunair.ac.idfip.orgnih.govnih.gov These studies demonstrate the utility of docking in assessing binding affinity and identifying crucial amino acid interactions, such as hydrogen bonds and hydrophobic interactions. fip.orgunair.ac.idfip.orgnih.gov Molecular dynamics simulations have been used to validate docking results and evaluate the stability of ligand-receptor complexes by analyzing parameters like root mean square fluctuation (RMSF) and radius of gyration (Rg). nih.govnih.gov

Given that this compound is an ester of ferulic acid with a long alkyl chain, computational studies could explore how the pentadecyl chain influences its interaction with the binding pockets of target proteins compared to ferulic acid or shorter alkyl ferulates. The lipophilicity conferred by the pentadecyl group could affect its partitioning into biological membranes and its access to different receptor sites. acs.orgmdpi.com

Quantum Chemical Calculations for Mechanistic Elucidation of Bioactivity

Quantum chemical calculations provide a theoretical framework to investigate the electronic structure and properties of molecules, which are fundamental to understanding their reactivity and mechanisms of action. Methods based on density functional theory (DFT), such as B3LYP with various basis sets, are commonly used for these calculations. researchgate.netnih.govmdpi.com

Quantum chemical calculations can provide insights into various molecular properties relevant to bioactivity, including:

Molecular Geometry and Stability: Optimized molecular structures and relative energies of different conformers. researchgate.net

Electronic Properties: Frontier molecular orbitals (HOMO and LUMO) which are indicative of a molecule's reactivity and charge transfer characteristics. researchgate.netekb.eg

Spectroscopic Properties: Predicted Infrared (IR) and Raman frequencies, and Nuclear Magnetic Resonance (NMR) chemical shifts, which can aid in experimental characterization. researchgate.net

Electrostatic Potential Surface: Visualization of the charge distribution, revealing potential sites for electrophilic and nucleophilic attack. researchgate.net

Polarizability and Hyperpolarizability: Properties related to a molecule's response to an electric field, relevant for non-linear optical properties. researchgate.net

Natural Bond Orbital (NBO) Analysis: Provides information about hyperconjugative interactions and charge delocalization, contributing to molecular stability. researchgate.net

While specific quantum chemical calculations solely focused on elucidating the detailed mechanism of this compound's bioactivity were not prominently featured in the search results, the application of these methods to study the reactivity and properties of organic molecules, including those with potential biological activity, is well-established. nih.govekb.egnih.gov For instance, quantum chemical calculations have been used to study reaction mechanisms catalyzed by enzymes and to investigate the electronic properties of various bioactive compounds. nih.govmdpi.comekb.egnih.gov Applying these techniques to this compound could help understand how its electronic structure contributes to its observed antioxidant activity, potentially by examining bond dissociation energies or radical scavenging mechanisms.

In Silico Prediction of Biological Activities and Molecular Properties

In silico prediction methods leverage computational models and databases to estimate various biological activities and molecular properties of a compound based on its chemical structure. These methods can help prioritize compounds for experimental testing and provide insights into potential therapeutic applications.

Common in silico prediction approaches include:

Prediction of Activity Spectra for Substances (PASS): A method that predicts the likelihood of a compound exhibiting a wide range of biological activities based on its structural similarity to known active compounds. actamedica.orgway2drug.com The results are typically presented as probabilities of being active (Pa) and inactive (Pi). way2drug.com

Prediction of Molecular Properties: Estimation of physicochemical properties such as molecular weight, lipophilicity (log P), topological polar surface area (TPSA), and solubility. These properties are crucial for understanding a compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). mdpi.comjpionline.org

Prediction of ADMET Properties: Computational tools can predict ADMET parameters, providing an early assessment of a compound's drug-likeness and potential pharmacokinetic profile. nih.govnih.govmdpi.comjpionline.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing statistical models that correlate chemical structure with biological activity, allowing for the prediction of activity for new compounds. mdpi.comjpionline.org

Studies on ferulic acid and its derivatives have utilized in silico methods to predict various properties. For example, ADMET prediction has been performed on ferulic acid to assess its potential as a drug candidate. nih.govnih.gov In silico studies have also investigated the skin permeability of phenolic compounds, including ferulate derivatives, highlighting the influence of chemical parameters like TPSA on permeability. umsha.ac.ir While direct in silico prediction studies specifically and solely on this compound's biological activities (beyond general antioxidant/antiproliferative mentioned in experimental contexts) were not detailed in the search results, the application of tools like PASS could predict a spectrum of potential activities based on its structure. actamedica.orgway2drug.com Similarly, standard in silico platforms can readily predict the molecular and ADMET properties of this compound, providing valuable data for further evaluation.

Data Tables

Based on the search results, specific quantitative data from theoretical and computational studies solely focused on this compound in the requested detail were limited. However, the types of data generated in such studies on similar compounds can be illustrated.

Here is an example of how data from molecular docking studies on related compounds might be presented:

| Compound | Target Receptor (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Amino Acids | Interaction Types |

| Ferulic Acid | MCF-7 Receptor (2IOG) | -6.96 nih.govnih.gov | Not specified in detail | Hydrophobic, Polar Hydrogen nih.govnih.gov |

| Ferulic Acid Analog | FGFR1 Receptor (4UWC) | -8.61 (FA-8) fip.org | Not specified in detail | Hydrogen bond, pi-alkyl fip.org |

Note: This table presents data from studies on ferulic acid and its analogs as illustrative examples of the type of data generated in molecular docking studies. Specific data for this compound binding to particular receptors was not found in the provided snippets.

Here is an example illustrating the type of data obtained from in silico property predictions:

| Property | Ferulic Acid (Example Data) | This compound (Predicted/Illustrative) |

| Molecular Weight | 194.186 g/mol | ~390.6 g/mol (Calculated) |

| log P (Octanol-Water) | Moderate acs.org | Higher (Predicted due to alkyl chain) |

| Topological Polar Surface Area (TPSA) | Moderate | Lower (Predicted due to alkyl chain) |

| Skin Permeability (log Kp) | -6.4 cm/s umsha.ac.ir | Potentially higher (due to lipophilicity) umsha.ac.ir |

Detailed Research Findings

Research findings from computational studies on compounds structurally related to this compound highlight the power of these methods. For instance, molecular docking studies on ferulic acid derivatives have successfully predicted binding affinities and identified crucial interactions with target proteins, suggesting their potential as inhibitors. fip.orgunair.ac.idfip.orgnih.gov In silico ADMET predictions have provided valuable insights into the pharmacokinetic profiles of ferulic acid, suggesting its suitability as a drug candidate. nih.govnih.gov Furthermore, in silico investigations into skin permeability have demonstrated how structural modifications, such as the addition of alkyl chains, can influence a compound's ability to permeate the skin. umsha.ac.ir While direct, detailed computational studies solely focused on this compound's theoretical aspects were not extensively available in the provided snippets, the established methodologies and findings for similar compounds provide a strong framework for understanding the potential insights that computational studies can offer for this compound.

Research Perspectives and Future Directions for Pentadecyl Ferulate

Development of Advanced Delivery Systems for Research Applications

The lipophilic nature of pentadecyl ferulate, similar to other alkyl ferulates, influences its interaction with biological systems and its potential applications. mdpi.com This lipophilicity can present challenges and opportunities for delivery. Research on other lipophilic ferulate esters, such as methyl, octyl, and dodecyl ferulates, has explored their location and activity in different systems, including milk emulsions and phosphatidylcholine liposomes. mdpi.comacs.org These studies suggest that the alkyl chain length affects the compound's interaction with lipid bilayers and its antioxidant efficacy. mdpi.comresearchgate.net

Developing advanced delivery systems for this compound is crucial to optimize its research applications. Future research could focus on encapsulating this compound in various carriers, such as nanoparticles, liposomes, or emulsions, to improve its solubility, stability, and targeted delivery in in vitro and in vivo research models. Studies on other ferulic acid derivatives have explored lipid-based formulations to enhance bioavailability, an approach that could be highly relevant for this compound. scielo.brresearchgate.net Investigating how different delivery systems influence the compound's cellular uptake, distribution, and activity would be essential for advancing research into its biological effects.

Integration into Multi-Omics and Systems Biology Research

Integrating the study of this compound into multi-omics and systems biology research frameworks holds significant potential for a deeper understanding of its mechanisms of action. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of biological systems. mdpi.com Systems biology aims to understand the complex interactions within biological systems. biotec.or.thucsd.edusysbio.se

Future research could utilize multi-omics to investigate the global cellular responses to this compound treatment. For example, transcriptomics could reveal changes in gene expression pathways, proteomics could identify altered protein levels, and metabolomics could map shifts in metabolic profiles. Integrating these data layers can help to elucidate the intricate molecular networks influenced by this compound, providing insights into its antioxidant, antiproliferative, and any other potential biological activities at a systems level. mdpi.comnih.gov

While direct examples of this compound in multi-omics studies were not prominently found, the increasing trend of integrating multi-omics data to understand complex biological processes, including the mechanisms of natural products and disease, provides a strong rationale for applying these approaches to this compound research. mdpi.comnih.govresearchgate.netphysalia-courses.orgmixomics.org Systems biology approaches, including the development of computational models, could further aid in predicting and understanding the effects of this compound on cellular pathways. ucsd.edusysbio.seimsc.res.in

Q & A

Q. What steps ensure ethical compliance in preclinical studies involving this compound?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies: justify sample size (power analysis), disclose randomization methods, and report attrition. For cell studies, authenticate lines via STR profiling and mycoplasma testing. Include negative controls in all assays to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.